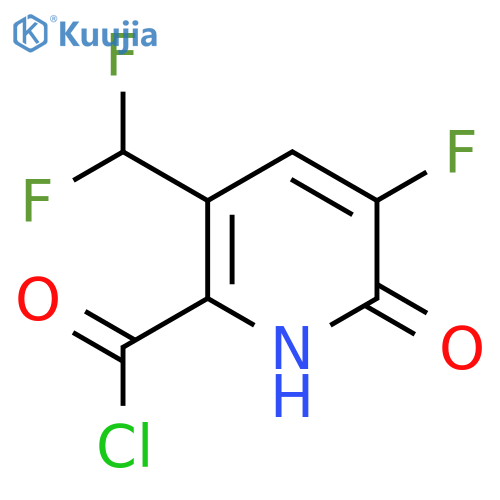

Cas no 1805584-01-3 (3-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-2-carbonyl chloride)

3-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-2-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-2-carbonyl chloride

-

- インチ: 1S/C7H3ClF3NO2/c8-5(13)4-2(6(10)11)1-3(9)7(14)12-4/h1,6H,(H,12,14)

- InChIKey: HDUXOWPSGFZFLM-UHFFFAOYSA-N

- SMILES: ClC(C1=C(C(F)F)C=C(C(N1)=O)F)=O

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 14

- 回転可能化学結合数: 2

- 複雑さ: 362

- トポロジー分子極性表面積: 46.2

- XLogP3: 1.4

3-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-2-carbonyl chloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029036714-500mg |

3-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-2-carbonyl chloride |

1805584-01-3 | 95% | 500mg |

$1,819.80 | 2022-04-01 | |

| Alichem | A029036714-250mg |

3-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-2-carbonyl chloride |

1805584-01-3 | 95% | 250mg |

$970.20 | 2022-04-01 | |

| Alichem | A029036714-1g |

3-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-2-carbonyl chloride |

1805584-01-3 | 95% | 1g |

$2,952.90 | 2022-04-01 |

3-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-2-carbonyl chloride 関連文献

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

3-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-2-carbonyl chlorideに関する追加情報

3-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-2-carbonyl chloride: A Comprehensive Overview

The compound 3-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-2-carbonyl chloride (CAS No. 1805584-01-3) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and reactivity. The molecule's structure is characterized by a pyridine ring substituted with a difluoromethyl group at position 3, a fluoro group at position 5, a hydroxyl group at position 6, and a carbonyl chloride group at position 2. These substituents impart distinct chemical properties, making the compound suitable for a range of applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-2-carbonyl chloride through multi-step reactions involving fluorination and carbonylation processes. Researchers have focused on optimizing reaction conditions to enhance yield and purity, ensuring that the compound meets the stringent requirements of modern chemical industries. The synthesis typically involves the use of fluorinating agents such as difluorochloromethane or fluorine gas, which are carefully controlled to achieve precise substitution patterns on the pyridine ring.

The electronic properties of this compound have been extensively studied using computational chemistry methods such as density functional theory (DFT) and molecular orbital theory. These studies reveal that the presence of electron-withdrawing groups like fluorine atoms and the carbonyl chloride moiety significantly alters the electronic distribution on the pyridine ring. This makes the compound highly reactive towards nucleophilic attack, particularly at the carbonyl carbon, which is a key feature exploited in various chemical transformations.

One of the most promising applications of 3-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-2-carbonyl chloride is in the field of pharmaceuticals. The compound serves as an intermediate in the synthesis of bioactive molecules, including antibiotics and anticancer agents. Its ability to undergo nucleophilic acyl substitution reactions makes it an ideal precursor for generating diverse pyridine-based drug candidates. Recent studies have demonstrated its potential in developing targeted drug delivery systems, where its reactivity can be harnessed to attach specific ligands or carriers.

In addition to its pharmaceutical applications, this compound has shown potential in materials science, particularly in the development of advanced polymers and coatings. The hydroxyl group on the pyridine ring can participate in hydrogen bonding, which enhances intermolecular interactions and improves the mechanical properties of materials derived from this compound. Researchers are exploring its use in creating self-healing polymers and high-performance adhesives, where its unique chemical properties can contribute to enhanced durability and functionality.

The environmental impact of synthesizing and using this compound has also been a topic of recent research. Scientists are investigating sustainable methods to minimize waste generation during its production while ensuring compliance with environmental regulations. Green chemistry principles are being integrated into its synthesis pathways, including the use of renewable solvents and catalysts to reduce energy consumption and emissions.

In conclusion, 3-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-2-carbonyl chloride (CAS No. 1805584-01-3) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, reactivity, and potential for further functionalization make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new possibilities for its use, this compound is poised to play a significant role in advancing modern chemical sciences.

1805584-01-3 (3-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-2-carbonyl chloride) Related Products

- 872613-46-2(N-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide)

- 1935651-78-7(3-benzyl({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid)

- 1797935-17-1(N-(cyanomethyl)-N-ethyl-2-(4-fluorophenyl)cyclopropane-1-carboxamide)

- 338415-02-4(Ethyl 2-(3,3-dimethyl-2-oxoazetidin-1-yl)-3-phenylpropanoate)

- 2680687-41-4(tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate)

- 727663-87-8(3-4-(2-fluorophenyl)piperazine-1-carbonyl-6-nitro-2H-chromen-2-one)

- 874146-56-2(4-chloro-N-4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-ylbenzamide)

- 829-26-5(2,3,6-Trimethylnaphthalene)

- 925224-08-4(2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile)

- 714948-54-6(2-4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl-5-methoxyphenol)